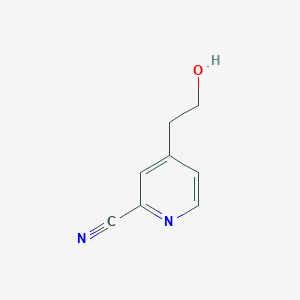

4-(2-Hydroxyethyl)pyridine-2-carbonitrile

Description

Significance of Pyridine-2-carbonitrile (B1142686) Scaffolds in Modern Organic Synthesis

The pyridine (B92270) scaffold is a fundamental heterocyclic structure found in a vast array of bioactive natural products and synthetic drugs. rsc.orgijnrd.orgdovepress.com The introduction of a carbonitrile (cyano) group at the 2-position of the pyridine ring creates the pyridine-2-carbonitrile scaffold, a versatile building block in organic synthesis. This moiety is of considerable interest due to its unique electronic properties and reactivity.

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions, particularly at the 4- and 6-positions. nih.gov This characteristic allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of substituted pyridines. nih.govnih.gov Furthermore, the nitrile group itself can undergo various chemical transformations, serving as a precursor for the synthesis of amines, amides, carboxylic acids, and other heterocyclic rings.

In medicinal chemistry, the pyridine-2-carbonitrile moiety is recognized as a valuable pharmacophore. nih.govresearchgate.net Its presence in a molecule can enhance binding affinity to biological targets through dipole-dipole interactions and hydrogen bonding. A number of pyridine-containing compounds have received FDA approval, highlighting the therapeutic importance of this structural class. rsc.org

Table 1: Examples of Synthetic Methodologies for Substituted Pyridines

| Reaction Name | Description | Key Features |

| Hantzsch Pyridine Synthesis | A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. | Leads to the formation of dihydropyridines which can be subsequently oxidized to pyridines. Allows for the synthesis of symmetrically and unsymmetrically substituted pyridines. mdpi.com |

| Kröhnke Pyridine Synthesis | The reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base. | A versatile method for the synthesis of 2,4,6-trisubstituted pyridines. |

| Bohlmann–Rahtz Pyridine Synthesis | Involves the condensation of an enamine with a propargyl ketone. | A powerful tool for the construction of highly substituted pyridines. |

| C–H Functionalization | Direct functionalization of the pyridine C-H bonds, often utilizing transition metal catalysis. | Offers a more atom-economical and sustainable approach to pyridine derivatization. nih.gov |

Strategic Importance of 2-Hydroxyethyl Functionality in Heterocyclic Chemistry

The incorporation of a 2-hydroxyethyl group onto a heterocyclic core is a common strategy in medicinal chemistry and materials science. This functional group can significantly impact a molecule's physicochemical properties and biological activity.

The primary alcohol of the 2-hydroxyethyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets. researchgate.net The presence of this hydroxyl group generally increases the hydrophilicity of a molecule, which can improve its aqueous solubility and alter its pharmacokinetic profile.

From a synthetic standpoint, the 2-hydroxyethyl group offers a versatile handle for further chemical modification. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a variety of esters and ethers. This allows for the late-stage functionalization of a molecule, enabling the fine-tuning of its properties. In the context of 4-(2-Hydroxyethyl)pyridine, the hydroxyl group can be used as a protecting group for carboxyl functionalities in organic synthesis. fishersci.ca

The presence of a hydroxyl group can also influence the conformational preferences of a molecule, which can in turn affect its biological activity. The ability to form intramolecular hydrogen bonds can rigidify the structure, leading to a more defined interaction with a biological receptor.

Current Research Landscape and Gaps Pertaining to 4-(2-Hydroxyethyl)pyridine-2-carbonitrile

A comprehensive search of the scientific literature reveals a significant gap in the direct investigation of this compound. While extensive research exists on the individual components—the pyridine-2-carbonitrile scaffold and the 2-hydroxyethyl functionality—their combined presence in this specific isomeric arrangement has not been a focus of published academic research.

The lack of dedicated studies on this compound presents a clear research opportunity. The synthesis and characterization of this compound would be the first step in exploring its potential. Subsequent research could then focus on:

Exploring its reactivity: Investigating the chemical transformations of both the nitrile and the hydroxyl groups to synthesize novel derivatives.

Evaluating its biological activity: Screening the compound and its derivatives for potential applications in areas where pyridine-2-carbonitrile and 2-hydroxyethyl-substituted heterocycles have shown promise, such as in oncology, infectious diseases, and neuropharmacology.

Investigating its coordination chemistry: The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the hydroxyl group suggests that this molecule could act as a bidentate ligand for metal ions, opening up possibilities in the field of coordination chemistry and catalysis.

The absence of data on this compound underscores the vastness of unexplored chemical space and the potential for new discoveries through the systematic investigation of novel molecular architectures. Future research in this area will be crucial to unlocking the potential of this and other similarly understudied functionalized heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-8-5-7(2-4-11)1-3-10-8/h1,3,5,11H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOORVBWJBCNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624740 | |

| Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-77-7 | |

| Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Hydroxyethyl Pyridine 2 Carbonitrile

Transformations Involving the Nitrile Moiety

The nitrile group, with its polarized carbon-nitrogen triple bond, is a primary site for various chemical reactions, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Reactions: Acid-Catalyzed Pathways

Under acidic conditions, the nitrile group of 4-(2-Hydroxyethyl)pyridine-2-carbonitrile can be hydrolyzed to a carboxylic acid. This reaction typically proceeds by heating the compound with a dilute acid, such as hydrochloric or sulfuric acid. The reaction is reversible, and to favor the formation of the carboxylic acid, a large excess of water is often employed.

The mechanism begins with the protonation of the nitrile nitrogen by a hydroxonium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. A series of proton transfers and rearrangements follows, leading to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid, 4-(2-Hydroxyethyl)pyridine-2-carboxylic acid, and an ammonium (B1175870) ion.

Table 1: Conditions for Acid-Catalyzed Nitrile Hydrolysis

| Reagent | Conditions | Product |

|---|

Hydrolysis Reactions: Base-Catalyzed Pathways

In the presence of a strong base, such as sodium hydroxide (B78521), the nitrile group can also be hydrolyzed. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This initial addition leads to the formation of an imine anion, which is then protonated by water to form a hydroxy imine. This intermediate subsequently tautomerizes to an amide.

Similar to the acid-catalyzed pathway, the amide intermediate can undergo further hydrolysis under basic conditions to form a carboxylate salt. The mechanism for this step involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the amide, forming a tetrahedral intermediate. The expulsion of an amide anion (NH₂⁻) results in the formation of the carboxylate. Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.

Table 2: Conditions for Base-Catalyzed Nitrile Hydrolysis

| Reagent | Conditions | Product |

|---|

Reduction Protocols to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion which is stabilized by complexation with aluminum. A second hydride addition then occurs, leading to a dianion that, upon protonation during workup, yields the primary amine, [4-(2-aminoethyl)pyridin-2-yl]methanol. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of various nitriles to primary amines. Catalytic hydrogenation using hydrogen gas and a metal catalyst like ruthenium is another method for this transformation.

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde requires milder reducing agents that can stop the reaction at the intermediate imine stage. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. The reaction is typically performed at low temperatures to prevent over-reduction. The mechanism involves the addition of one equivalent of hydride to the nitrile, forming an imine-aluminum complex. This complex is stable at low temperatures and is hydrolyzed during the aqueous workup to release the aldehyde, 4-(2-Hydroxyethyl)pyridine-2-carbaldehyde. Another method involves the use of Raney nickel and sodium hypophosphite in an aqueous acetic acid-pyridine mixture.

Table 3: Reagents for Nitrile Reduction

| Desired Product | Reagent |

|---|---|

| Primary Amine | Lithium aluminum hydride (LiAlH₄) |

| Primary Amine | Diisopropylaminoborane/cat. LiBH₄ |

| Primary Amine | H₂/Ruthenium catalyst |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) |

Nucleophilic Additions to the Cyano Group (e.g., Grignard Reagents, Organolithium Reagents)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that can add to the electrophilic carbon of the nitrile group. This reaction provides a valuable method for the formation of carbon-carbon bonds and the synthesis of ketones.

The mechanism begins with the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming a tetrahedral intermediate. This results in the formation of an imine anion, which is stabilized as a magnesium or lithium salt. This salt is then hydrolyzed in a separate step with aqueous acid to produce an imine, which is further hydrolyzed to the final ketone product. A key advantage of this reaction is that the ketone is only formed during the aqueous workup, preventing a second addition of the organometallic reagent to the ketone. It is important to note that the hydroxyethyl (B10761427) group in this compound contains an acidic proton that would react with and be deprotonated by the organometallic reagent. Therefore, protection of the hydroxyl group would be necessary before carrying out this transformation.

Table 4: Nucleophilic Addition to the Nitrile Group

| Reagent Type | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (RMgX) | Imine-magnesium salt | Ketone |

Nitrile Group Participation in Heterocyclic Annulation and Cyclization Reactions

Reactions of the 2-Hydroxyethyl Functionality

The primary alcohol of the 2-hydroxyethyl group is also a site for various chemical transformations, including oxidation and esterification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Manganese dioxide and lead tetraacetate are reagents that have been used to oxidize pyridine (B92270) alcohols to the corresponding aldehydes. For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) or nitric acid can be employed. In some cases, biological oxidation has also been utilized to convert similar pyridine derivatives to the corresponding acetic acid.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid. For instance, reaction with acetic anhydride (B1165640) would yield 2-(2-cyano-4-pyridyl)ethyl acetate. 4-(2-Hydroxyethyl)pyridine itself is used as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters.

Table 5: Reactions of the 2-Hydroxyethyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation to Aldehyde | Manganese dioxide | 2-(2-Cyano-4-pyridyl)acetaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate | 2-(2-Cyano-4-pyridyl)acetic acid |

Derivatization of the Primary Alcohol Group (e.g., Esterification, Etherification)

The primary alcohol of this compound is amenable to standard transformations such as esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with various acylating agents. This includes reactions with acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, treatment with an acid chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine would yield the corresponding ester. Fischer esterification, employing a carboxylic acid and a strong acid catalyst (e.g., sulfuric acid), is also a viable method, though care must be taken to avoid potential side reactions involving the basic pyridine nitrogen.

| Acylating Agent | Catalyst/Base | Product |

| Acetyl chloride | Triethylamine | 4-(2-Acetoxyethyl)pyridine-2-carbonitrile |

| Acetic anhydride | Pyridine | 4-(2-Acetoxyethyl)pyridine-2-carbonitrile |

| Benzoic acid | Sulfuric acid | 4-(2-Benzoyloxyethyl)pyridine-2-carbonitrile |

Etherification: The synthesis of ethers from the primary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. Alternatively, acid-catalyzed dehydration in the presence of another alcohol could lead to ether formation, although this is generally less controlled.

| Alkylating Agent | Base | Product |

| Methyl iodide | Sodium hydride | 4-(2-Methoxyethyl)pyridine-2-carbonitrile |

| Benzyl bromide | Potassium tert-butoxide | 4-(2-(Benzyloxy)ethyl)pyridine-2-carbonitrile |

Oxidation Reactions of the Hydroxyethyl Chain

The primary alcohol of the hydroxyethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would selectively oxidize the primary alcohol to the corresponding aldehyde, 4-(2-oxoethyl)pyridine-2-carbonitrile.

Stronger oxidizing agents, like potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4), would lead to the more fully oxidized product, (2-cyanopyridin-4-yl)acetic acid. The choice of oxidant is crucial to prevent over-oxidation or undesired side reactions with the pyridine ring or nitrile group.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 4-(2-Oxoethyl)pyridine-2-carbonitrile |

| Dess-Martin periodinane (DMP) | 4-(2-Oxoethyl)pyridine-2-carbonitrile |

| Potassium permanganate (KMnO4) | (2-Cyanopyridin-4-yl)acetic acid |

| Jones Reagent (CrO3/H2SO4) | (2-Cyanopyridin-4-yl)acetic acid |

Intramolecular Cyclization and Ring-Closing Reactions Involving the Alcohol

The presence of the hydroxyl group in proximity to the pyridine ring and the nitrile group opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under acidic conditions, the alcohol could potentially attack the nitrile group, leading to the formation of a lactone-like fused ring system after hydrolysis of the intermediate iminoether.

Dehydrative Functionalization of the Hydroxyethyl Group

The hydroxyethyl group can undergo dehydration to form 4-vinylpyridine-2-carbonitrile. This elimination reaction is typically acid-catalyzed and involves heating the alcohol with a strong dehydrating agent such as sulfuric acid or phosphoric acid. The resulting vinylpyridine derivative is a valuable monomer for polymerization and a versatile intermediate for further functionalization via reactions of the alkene moiety. The synthesis of 4-vinylpyridine (B31050) from 4-(2-hydroxyethyl)pyridine is a known industrial process, suggesting a similar transformation would be feasible for the 2-carbonitrile derivative. chemicalbook.comgoogle.comwikipedia.org

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nitrile group at the 2-position. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

C-H Functionalization Strategies (e.g., Alkylation, Arylation)

Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce new carbon-carbon bonds.

Alkylation: Radical alkylation, such as the Minisci reaction, is a powerful method for introducing alkyl groups onto electron-deficient heterocycles. wikipedia.orgnih.govresearchgate.netprinceton.eduresearchgate.net Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards radical attack. The reaction of this compound with a source of alkyl radicals (e.g., from a carboxylic acid via oxidative decarboxylation) would likely lead to substitution at the positions ortho and para to the nitrogen atom that are not already substituted, namely the 3-, 5-, and 6-positions. The regioselectivity would be influenced by both steric and electronic factors.

Arylation: Palladium-catalyzed direct C-H arylation is another important strategy for functionalizing pyridine rings. nih.govnih.govrsc.orgchemrxiv.orgmdpi.comorgsyn.org These reactions typically involve the use of a palladium catalyst and an aryl halide or its equivalent. The regioselectivity can often be controlled by the directing effect of substituents on the pyridine ring. For this compound, arylation could potentially occur at the C-3, C-5, or C-6 positions, with the precise outcome depending on the specific catalytic system employed.

Nucleophilic Addition to Pyridinium Intermediates

The pyridine nitrogen can be alkylated to form a pyridinium salt. This quaternization significantly increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

Treatment of this compound with an alkylating agent, such as methyl iodide, would yield the corresponding N-alkylpyridinium salt. Subsequent addition of a nucleophile, such as a Grignard reagent or an organolithium compound, would lead to the formation of a dihydropyridine (B1217469) derivative. nih.govnih.govchemrxiv.orgacs.orglumenlearning.com The position of nucleophilic attack (typically at the 2-, 4-, or 6-position) is influenced by the nature of the N-substituent and the other substituents on the ring. The presence of the nitrile group at the 2-position would likely direct nucleophilic attack to the 4- and 6-positions.

| Alkylating Agent | Nucleophile | Expected Product |

| Methyl Iodide | Phenylmagnesium bromide | 1-Methyl-4-phenyl-4-(2-hydroxyethyl)-1,4-dihydropyridine-2-carbonitrile and/or 1-Methyl-6-phenyl-4-(2-hydroxyethyl)-1,6-dihydropyridine-2-carbonitrile |

| Benzyl Bromide | n-Butyllithium | 1-Benzyl-4-butyl-4-(2-hydroxyethyl)-1,4-dihydropyridine-2-carbonitrile and/or 1-Benzyl-6-butyl-4-(2-hydroxyethyl)-1,6-dihydropyridine-2-carbonitrile |

Radical Reactions and Hydrogen Atom Transfer Processes

The study of radical reactions and hydrogen atom transfer (HAT) processes involving this compound is an area of significant academic interest, though specific literature directly investigating this compound is limited. However, by examining the reactivity of its constituent functional groups—the pyridine-2-carbonitrile (B1142686) core and the 4-(2-hydroxyethyl) side chain—a scientifically grounded projection of its behavior in radical environments can be formulated.

The pyridine ring, being an electron-deficient aromatic system, is susceptible to radical addition reactions, most notably the Minisci reaction. wikipedia.org In such a process, a nucleophilic carbon-centered radical can attack the protonated pyridine ring, typically at the C2 and C4 positions. For this compound, the presence of substituents would direct incoming radicals, though the precise regioselectivity would be influenced by steric and electronic factors.

The 2-hydroxyethyl side chain presents several possibilities for radical reactivity. The carbon-hydrogen bonds on the ethyl group, particularly the one alpha to the hydroxyl group, are potential sites for hydrogen atom abstraction. This process, known as hydrogen atom transfer (HAT), would generate a carbon-centered radical. The stability of this radical would be influenced by the adjacent oxygen atom.

Once formed, this radical intermediate could undergo several potential reaction pathways. Intramolecular cyclization is a plausible route, where the radical center attacks the pyridine ring or the nitrile group, leading to the formation of novel heterocyclic systems. wikipedia.org The feasibility of such cyclizations depends on the ring size of the transition state and the resulting product, with 5- and 6-membered rings being kinetically and thermodynamically favored. wikipedia.org

Alternatively, in the presence of an oxidizing agent, the radical could be further oxidized. If oxygen is present, the carbon-centered radical can react to form a peroxyl radical, which can then undergo further reactions. libretexts.org

| Radical Initiator/Condition | Potential Site of Radical Formation | Anticipated Primary Radical Intermediate | Potential Subsequent Reactions |

|---|---|---|---|

| Hydroxyl Radical (e.g., Fenton's reagent) | Pyridine ring or 2-hydroxyethyl side chain | Hydroxylated pyridine radical adduct or carbon-centered radical on the ethyl group | Oxidation, Dimerization |

| t-Butoxy Radical (from di-tert-butyl peroxide) | 2-hydroxyethyl side chain (C-H abstraction) | Carbon-centered radical alpha or beta to the hydroxyl group | Intramolecular Cyclization, Oxidation, Intermolecular Addition |

| Alkyl Radicals (e.g., from Minisci reaction conditions) | Pyridine ring (addition) | Substituted dihydropyridinyl radical | Oxidation to form alkylated pyridine product |

It is important to emphasize that the reactivity described is inferred from general principles of radical chemistry and studies on analogous compounds. chemrxiv.orgacs.org Rigorous experimental and computational studies would be necessary to fully elucidate the specific pathways and products of radical reactions involving this compound. Such research would be valuable for the potential application of this compound in areas such as materials science and medicinal chemistry, where radical-mediated processes are often employed for the synthesis of complex molecules. acs.org

Spectroscopic Characterization Techniques and Data Analysis

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-Raman Spectroscopy)

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 4-(2-Hydroxyethyl)pyridine-2-carbonitrile is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity peak around 2230-2210 cm⁻¹. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine ring typically result in several bands in the 1600-1400 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The symmetric stretching of the C≡N bond is expected to be a strong and sharp band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, would also give rise to intense signals.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) | Weak |

| C-H (Aromatic) | Stretching | >3000 | Strong |

| C-H (Aliphatic) | Stretching | <3000 | Strong |

| C≡N (Nitrile) | Stretching | 2230-2210 (sharp, medium) | Strong, sharp |

| C=N, C=C (Pyridine Ring) | Stretching | 1600-1400 | Strong |

| C-O (Alcohol) | Stretching | ~1050 | Weak |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each type of proton. The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). Due to the substitution pattern, three distinct signals for the aromatic protons would be anticipated. The methylene (B1212753) protons of the ethyl group adjacent to the pyridine ring and the hydroxyl group would likely appear as two distinct triplets in the upfield region. The chemical shift of the methylene group attached to the hydroxyl (HO-CH₂-) would be further downfield than the one attached to the ring (-CH₂-Ar). The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The two aliphatic carbons of the ethyl group would appear at higher field strengths.

| Proton Environment | Expected ¹H NMR Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Singlet, Doublet |

| -CH₂-Ar | ~2.9 | Triplet |

| HO-CH₂- | ~3.8 | Triplet |

| -OH | Variable | Broad Singlet |

| Carbon Environment | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| -C≡N | 115 - 125 |

| Pyridine Ring Carbons | 120 - 160 |

| -CH₂-Ar | ~35 |

| HO-CH₂- | ~60 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a substituted pyridine ring, is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. Pyridine itself exhibits absorption maxima around 254 nm and 202 nm. sielc.com The substitution on the ring with a nitrile and a hydroxyethyl (B10761427) group is likely to cause a bathochromic (red) shift in these absorption bands. The presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n→π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. masterorganicchemistry.com

| Electronic Transition | Expected Wavelength Range (nm) |

| π→π | 200 - 280 |

| n→π | >280 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of this compound under electron ionization would likely proceed through several pathways. wikipedia.org Cleavage of the C-C bond between the ethyl group and the pyridine ring (α-cleavage) would be a probable fragmentation route. libretexts.org Loss of small neutral molecules such as H₂O from the hydroxyl group or HCN from the nitrile and pyridine ring could also be observed. libretexts.org

| Ion | m/z Value | Possible Identity |

| [M]⁺ | 148.06 | Molecular Ion |

| [M - H₂O]⁺ | 130.05 | Loss of water |

| [M - CH₂OH]⁺ | 117.05 | Alpha-cleavage |

| [Pyridine-CN]⁺ fragment | 104.03 | Fragmentation of ethyl group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org A successful single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound. To date, the crystal structure of this specific compound has not been reported in publicly accessible crystallographic databases.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 4-(2-Hydroxyethyl)pyridine-2-carbonitrile, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-CN | 1.45 Å |

| C4-C(ethyl) | 1.52 Å | |

| O-H | 0.97 Å | |

| N1(ring)-C2 | 1.34 Å | |

| Bond Angle | N1-C2-C3 | 123.5° |

| C3-C4-C(ethyl) | 121.0° | |

| C(ethyl)-C(ethyl)-O | 110.5° | |

| Dihedral Angle | C3-C4-C(ethyl)-C(ethyl) | 85.0° |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Electron Density Distributions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the hydroxyethyl (B10761427) group. The LUMO is anticipated to be distributed over the electron-deficient pyridine ring, with significant contributions from the electron-withdrawing carbonitrile group. wuxibiology.com This distribution is a direct consequence of the interplay between the electron-donating hydroxyethyl substituent and the electron-withdrawing cyano substituent and pyridine nitrogen. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., GIAO-DFT for NMR Chemical Shifts, TD-DFT for UV-Vis Spectra)

Computational methods are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of molecules.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (δ) with a high degree of accuracy. q-chem.comimist.ma By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C) in this compound, theoretical chemical shifts can be predicted. These calculated values, when compared to experimental data, can confirm the molecular structure and assign specific resonances. dntb.gov.uanih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict π → π* and n → π* transitions. The presence of the conjugated pyridine system and the cyano group is expected to result in absorption bands in the UV region. The specific wavelengths (λmax) and oscillator strengths (f) of these transitions provide a theoretical UV-Vis spectrum that can be compared with experimental measurements. mdpi.comnih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR (GIAO-DFT) | δ (H on C5) | 7.8 ppm |

| δ (CH₂ next to ring) | 3.1 ppm | |

| ¹³C NMR (GIAO-DFT) | δ (C2) | 148.0 ppm |

| δ (CN) | 117.5 ppm | |

| UV-Vis (TD-DFT) | λmax 1 | 275 nm (π → π) |

| λmax 2 | 230 nm (π → π) |

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity and Selectivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Nucleophilicity Index, Molecular Electrostatic Potential)

DFT-based reactivity descriptors provide quantitative measures of a molecule's reactivity and selectivity. These global and local indices are derived from the energies of the frontier orbitals.

Chemical Hardness (η) and Softness (S) : Chemical hardness (η = (E_LUMO - E_HOMO) / 2) is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Softness (S = 1/η) is the reciprocal of hardness.

Electronegativity (χ) and Chemical Potential (μ) : Electronegativity (χ = -(E_HOMO + E_LUMO) / 2) measures the ability of a molecule to attract electrons. The chemical potential (μ) is the negative of electronegativity.

Electrophilicity Index (ω) : This index (ω = μ² / 2η) quantifies the ability of a molecule to accept electrons, acting as an electrophile. scielo.org.mxnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP would show negative potential around the pyridine nitrogen, the cyano nitrogen, and the hydroxyl oxygen, indicating sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.netnih.govnih.gov

Table 4: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 2.83 eV |

| Electronegativity (χ) | 4.03 eV |

| Electrophilicity Index (ω) | 2.87 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Potential Energy Surface Scans and Conformational Analysis

The presence of the flexible hydroxyethyl side chain means that this compound can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable ones. readthedocs.io This is typically done by systematically rotating one or more dihedral angles (torsional angles) and calculating the energy at each step, while allowing the rest of the molecule to relax. uni-muenchen.dejoaquinbarroso.com

For this molecule, key dihedral angles to scan would include the C3-C4-C(ethyl)-C(ethyl) angle to explore the orientation of the ethyl group relative to the pyridine ring, and the C(ethyl)-C(ethyl)-O-H angle to determine the preferred orientation of the hydroxyl group. researchgate.netscispace.com The results of the PES scan reveal the energy barriers between different conformers and help identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By modeling the reaction of this compound with other reagents, it is possible to map out the entire reaction pathway. This involves locating and characterizing the structures of reactants, intermediates, transition states (TS), and products. rsc.org

For instance, one could model the synthesis of this molecule or its subsequent reactions, such as nucleophilic substitution on the pyridine ring or reactions involving the hydroxyl or cyano groups. researchgate.netacs.org DFT calculations are used to determine the energies of all stationary points along the reaction coordinate. The structure of the transition state, which is a first-order saddle point on the PES (characterized by a single imaginary frequency), is of particular interest as it corresponds to the highest energy barrier of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate, offering deep insights into the reaction's feasibility and kinetics. acs.org

Advanced Applications in Synthetic Chemistry and Coordination Chemistry

4-(2-Hydroxyethyl)pyridine-2-carbonitrile as a Building Block for Complex Organic Architectures

The strategic placement of reactive sites on the pyridine (B92270) core of this compound makes it an ideal candidate for the synthesis of intricate organic structures, including fused, bridged, and highly substituted heterocyclic systems.

Construction of Fused and Bridged Heterocyclic Ring Systems

The presence of the cyano and hydroxyethyl (B10761427) groups provides handles for intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, the hydroxyl group could be converted into a leaving group, followed by nucleophilic attack from a transformed cyano group (e.g., an amidine or a carboxylic acid) to form a new ring fused to the pyridine core. While specific examples utilizing this compound are not prevalent, general synthetic strategies for fused pyridines, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often rely on appropriately substituted pyridine precursors. nih.govresearchgate.net The principles of these syntheses could theoretically be applied to this specific molecule.

The formation of bridged heterocyclic systems would likely involve a multi-step process. One potential approach could involve the functionalization of both the hydroxyethyl side chain and another position on the pyridine ring, followed by a ring-closing reaction that connects these two points.

Design and Synthesis of Polysubstituted Pyridine Derivatives

The pyridine ring of this compound can be further functionalized to create a variety of polysubstituted derivatives. The existing substituents would direct the position of incoming electrophiles or nucleophiles, allowing for regioselective synthesis. General methodologies for the synthesis and functionalization of pyridines are well-established and could be adapted for this specific substrate. wikipedia.orgorganic-chemistry.orgrsc.org

Role as a Ligand in Metal Coordination Complexes

The pyridine nitrogen and the nitrile group of this compound present potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. The hydroxyethyl group could also participate in coordination, potentially leading to multidentate chelation.

Synthesis of Metal Complexes Incorporating the this compound Ligand

While specific metal complexes of this compound are not described in the available literature, the general principles of coordination chemistry suggest that it could form stable complexes with a range of transition metals. researchgate.netnih.govfishersci.ca The synthesis would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complex's geometry and stability would be influenced by the metal ion's size, charge, and electronic configuration, as well as the reaction conditions.

Mode of Ligand Coordination and Stereochemistry in Metal Complexes

Based on its structure, this compound could coordinate to a metal center in several ways. It could act as a monodentate ligand through the pyridine nitrogen, a common coordination mode for pyridine derivatives. The nitrile nitrogen could also coordinate, potentially leading to bridging between two metal centers. Furthermore, if the hydroxyethyl group participates in coordination, the ligand could act as a bidentate or even a tridentate chelating agent. The resulting stereochemistry of the metal complex would be dictated by the coordination number of the metal and the preferred geometry of the ligand.

Innersphere Transformations of the Ligand Upon Metal Coordination

Coordination to a metal center can significantly alter the reactivity of a ligand, leading to innersphere transformations. For instance, the coordination of the nitrile group to a metal ion can activate it towards nucleophilic attack, facilitating its conversion to an amidine or other functional groups. A study on the related ligand, pyridine-2-carbonitrile (B1142686), has demonstrated its innersphere transformation to N-3-hydroxypropylpyridine-2-carboxamidine in the presence of copper(II) ions and 3-amino-1-propanol. A similar reactivity could be anticipated for this compound, where the coordinated nitrile could react with nucleophiles, or the hydroxyl group of the side chain could potentially participate in an intramolecular reaction.

Spectroscopic and Electronic Properties of Metal-Ligand Complexes

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the spectroscopic and electronic properties of metal-ligand complexes formed with This compound . While extensive data exists for a wide array of pyridine derivatives and their coordination compounds, this particular substituted pyridine-2-carbonitrile appears to be an area with limited exploration in the context of its metal complexes' photophysical characteristics.

The unique structural features of This compound , namely the pyridyl nitrogen, the nitrile group, and the hydroxyethyl side chain, present multiple potential coordination sites. This suggests that it could form a variety of complexes with diverse spectroscopic and electronic behaviors. Theoretical expectations suggest that its metal complexes would exhibit electronic transitions characteristic of both the ligand and the metal center, including:

Intra-ligand (π-π) transitions:* Associated with the pyridine ring's aromatic system.

Ligand-to-Metal Charge Transfer (LMCT) transitions: Involving the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital.

The presence of the nitrile and hydroxyethyl functional groups could further influence these properties through their electronic effects on the pyridine ring and by potentially participating in coordination, leading to chelation.

However, without experimental data from techniques such as UV-Vis absorption spectroscopy, fluorescence/phosphorescence spectroscopy, and computational studies on specific metal complexes of This compound , any detailed discussion of their spectroscopic and electronic properties would be purely speculative. The generation of data tables with specific absorption maxima (λmax), molar absorptivity (ε), emission wavelengths, and quantum yields is not possible at this time due to the lack of published research.

Further experimental investigation is required to synthesize and characterize metal complexes of This compound to elucidate their specific spectroscopic and electronic properties. Such studies would be valuable in determining their potential for applications in areas like catalysis, materials science, and photochemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Hydroxyethyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis often involves functionalization of pyridine precursors. For example, chlorination of pyridine derivatives followed by nucleophilic substitution with hydroxyethyl groups (e.g., using ethylene glycol derivatives) is a common approach. Optimization may involve varying catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature gradients to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC or NMR used to confirm purity (>95%) .

- Data Analysis : Monitor reaction progress using TLC or LC-MS. Compare yields under varying conditions (e.g., 60–85% yields reported in analogous pyridine-carbonitrile syntheses) .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Hydrogen bonding between the hydroxyethyl group and nitrile may influence packing .

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, nitrile carbon at ~115 ppm). IR for nitrile stretch (~2240 cm⁻¹) .

- Data Contradictions : Discrepancies in crystallographic data (e.g., bond angles) may arise from solvent effects or polymorphism; validate using PLATON or similar tools .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in drug discovery applications?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The nitrile group may act as a hydrogen bond acceptor, while the hydroxyethyl group enhances solubility .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). Validate with experimental IC₅₀ values from enzymatic assays .

- Data Gaps : Limited experimental pharmacokinetic data (e.g., logP, bioavailability) necessitates in vitro ADME studies .

Q. How can structural analogs of this compound resolve contradictions in reported biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing hydroxyethyl with methoxy or halogen substituents). Test cytotoxicity, antimicrobial activity, or enzyme inhibition.

- Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Address outliers via crystallographic or spectroscopic validation .

Q. What are the challenges in assessing the environmental impact and degradation pathways of this compound?

- Methodology :

- Ecotoxicity Assays : Use OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀). Monitor biodegradation via HPLC-MS in soil/water systems .

- Photodegradation : Expose to UV light and identify breakdown products (e.g., pyridine ring cleavage to amides or carboxylic acids) .

- Data Gaps : No bioaccumulation or persistence data exist; prioritize OECD 301F ready biodegradability testing .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

- Validation Protocols :

- Check for twinning or disorder using PLATON’s ADDSYM.

- Cross-validate with spectroscopic data (e.g., NMR coupling constants for conformationally flexible hydroxyethyl groups) .

- Case Example : A reported structure with anomalous C-N bond lengths was corrected using high-resolution synchrotron data, emphasizing the need for rigorous refinement .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of nitrile vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses due to potential hydrolysis .

- Toxicology : Limited data; assume acute toxicity (LD₅₀ > 200 mg/kg in rodents) and prioritize in vitro cytotoxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.